molecular formula C11H10ClNOS2 B11767200 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one CAS No. 78984-62-0

3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one

Cat. No.: B11767200
CAS No.: 78984-62-0
M. Wt: 271.8 g/mol
InChI Key: OKYXXBGVTNOAMY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one is a heterocyclic compound that contains a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

78984-62-0

Molecular Formula

C11H10ClNOS2

Molecular Weight

271.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one

InChI

InChI=1S/C11H10ClNOS2/c1-7-6-10(14)13(11(15)16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3

InChI Key

OKYXXBGVTNOAMY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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